Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is a complex organic compound that features an adamantane moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperidine ring and the ester group. Common reagents used in these reactions include adamantanol, piperidine, and ethyl chloroformate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate
- 1-(adamantan-1-yloxy)-3-(piperidin-3-yl)propan-2-ol
- Adamantane derivatives with similar functional groups
Uniqueness
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is unique due to its specific combination of an adamantane moiety, a piperidine ring, and an ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-[3-(1-adamantyloxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-2-25-20(24)18-4-3-5-22(12-18)13-19(23)14-26-21-9-15-6-16(10-21)8-17(7-15)11-21;/h15-19,23H,2-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHQZPJYYPGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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